

# Etripamil Hydrochloride: A Comprehensive Technical Review of its Pharmacokinetics and Metabolism

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## Compound of Interest

Compound Name: *Etripamil hydrochloride*

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## Executive Summary

**Etripamil hydrochloride** is a novel, intranasally administered, fast-acting L-type calcium channel blocker under investigation for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT). Its pharmacokinetic and metabolic profile is characterized by rapid absorption, rapid onset of action, and a short duration of effect, positioning it as a potential patient-self-administered therapy. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of etripamil, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes to support further research and development in this area.

## Pharmacokinetics

The pharmacokinetic profile of etripamil has been characterized in Phase 1 and Phase 3 clinical trials, demonstrating rapid absorption from the nasal mucosa and a short half-life.

## Absorption

Following intranasal administration, etripamil is rapidly absorbed, with maximal plasma concentrations (Tmax) achieved within 5 to 8.5 minutes.[1] This rapid absorption is consistent with the intended use for acute termination of PSVT episodes.[2]

## Distribution

Currently, detailed information on the volume of distribution ( $V_z/F$ ) of etripamil is not extensively published in the reviewed literature.

## Metabolism

Etripamil undergoes rapid and extensive metabolism, primarily mediated by serum esterases. [3] The major metabolic pathway is the hydrolysis of the ester moiety to form an inactive carboxylic acid metabolite, MSP-2030. [3][4] In vitro studies have identified butyrylcholinesterase (BChE) as the primary enzyme responsible for this metabolic conversion. [5]

## Elimination

The mean terminal half-life of etripamil is dose-dependent, ranging from approximately 1.5 hours at a 60 mg dose to 2.5-3 hours at 70 mg and 105 mg doses. [1] Following peak plasma concentrations, etripamil levels decline rapidly within the first 15 minutes. [1] A mass balance study has been conducted to determine the primary routes of excretion of etripamil and its metabolites, with parent drug and the MSP-2030 metabolite being measured in plasma and urine. [4][6]

## Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of etripamil from clinical studies in healthy adults.

Table 1: Pharmacokinetic Parameters of Intranasal Etripamil in Healthy Adults

Dose	Tmax (min)	t <sub>1/2</sub> (h)
60 mg	5 - 8.5	~1.5
70 mg	5 - 8.5	~2.5 - 3
105 mg	5 - 8.5	~2.5 - 3

Data compiled from Phase 1, randomized, double-blind studies (Study MSP-2017-1096 and NODE-102).[1]

## Experimental Protocols

### Bioanalytical Methods

Plasma concentrations of etripamil and its inactive metabolite, MSP-2030, were determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods. [4] While specific details of the assay parameters are not fully available in the public domain, standard practices for bioanalytical method validation would have been followed as per regulatory guidelines. This typically involves assessing selectivity, specificity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix.

### Clinical Pharmacokinetic Studies

The pharmacokinetic parameters of etripamil were primarily evaluated in two Phase 1, randomized, double-blind studies in healthy adults:

- Study MSP-2017-1096: A sequential dose-escalation, crossover study design involving 64 participants.[1]
- NODE-102: A single-dose, 4-way crossover study with 24 participants.[1]

In these studies, noncompartmental pharmacokinetic parameters were calculated from the plasma concentration-time data.

### In Vitro Metabolism Studies

To identify the esterases responsible for etripamil metabolism, in vitro assays were conducted. [5] These experiments involved incubating **etripamil hydrochloride** in whole blood samples obtained from a human donor.[5] Specific inhibitors for different esterases were used to pinpoint the key enzyme:

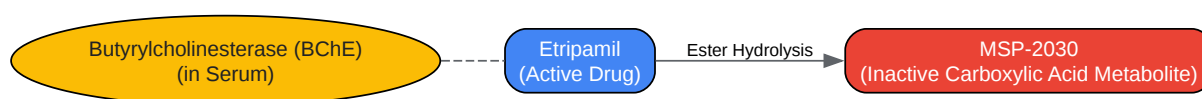
- Bambuterol for butyrylcholinesterase (BChE)
- Ethylenediaminetetraacetic acid (EDTA) for paraoxonase (PON)

- Donepezil for acetylcholinesterase (AChE)
- p-chloromercuribenzoate (pCMB) for esterase D[5]

The concentration of etripamil was assessed over time to determine the rate of metabolism in the presence and absence of these inhibitors.

## Visualizations

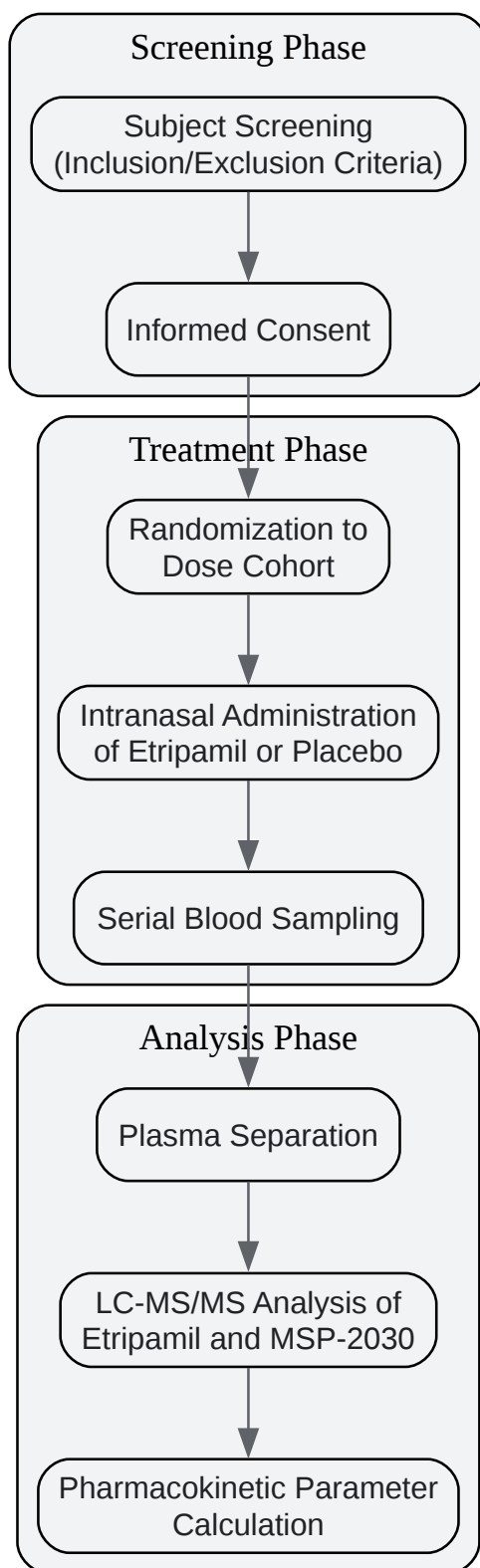
### Metabolic Pathway of Etripamil



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Caption: Metabolic conversion of etripamil to its inactive metabolite, MSP-2030.

## Experimental Workflow for a Phase 1 Pharmacokinetic Study



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Caption: Generalized workflow for a Phase 1 clinical trial of etripamil.

## Conclusion

**Etripamil hydrochloride** exhibits a pharmacokinetic profile well-suited for its intended use as a rapid-acting, patient-administered treatment for PSVT. Its fast absorption and short half-life are key attributes. The primary metabolic pathway via serum esterases to an inactive metabolite contributes to its favorable safety profile. Further detailed publications from mass balance studies will provide a more complete picture of its excretion pathways. The data and methodologies presented in this guide offer a comprehensive foundation for professionals in the field of drug development and cardiovascular research.

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